4-Dodecylbenzenediazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dodecylbenzenediazonium chloride is an organic compound with the molecular formula C18H29ClN2. It is a member of the diazonium salts family, which are known for their versatility in organic synthesis. This compound is characterized by a long dodecyl chain attached to a benzene ring, which is further connected to a diazonium group. The presence of the diazonium group makes it highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Dodecylbenzenediazonium chloride is typically synthesized from 4-dodecylaniline. The process involves the diazotization of 4-dodecylaniline using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The reaction can be summarized as follows:
4-Dodecylaniline+HNO2+HCl→4-Dodecylbenzenediazonium chloride+H2O
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-Dodecylbenzenediazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, and cyano groups through Sandmeyer reactions.
Coupling Reactions: It can react with phenols, naphthols, and aromatic amines to form azo compounds, which are often used as dyes.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), and Copper(I) cyanide (CuCN) are commonly used reagents.
Coupling Reactions: Phenols and aromatic amines are typical reactants, often carried out in alkaline conditions.
Major Products
Substitution Products: Chlorobenzene, bromobenzene, and benzonitrile.
Azo Compounds: Formed by coupling with phenols and aromatic amines, resulting in compounds like p-hydroxy azobenzene and p-amino azobenzene.
Scientific Research Applications
4-Dodecylbenzenediazonium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds, particularly in the formation of azo dyes.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4-dodecylbenzenediazonium chloride primarily involves the reactivity of the diazonium group. The diazonium group is a good leaving group, which facilitates various substitution and coupling reactions. In biological systems, it can modify proteins and nucleic acids through diazotization, leading to changes in their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium chloride
- 4-Methylbenzenediazonium chloride
- 4-Ethylbenzenediazonium chloride
Comparison
4-Dodecylbenzenediazonium chloride is unique due to its long dodecyl chain, which imparts different physical and chemical properties compared to other diazonium salts. This long alkyl chain can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it particularly useful in applications requiring amphiphilic properties.
Properties
CAS No. |
68239-64-5 |
---|---|
Molecular Formula |
C18H29ClN2 |
Molecular Weight |
308.9 g/mol |
IUPAC Name |
4-dodecylbenzenediazonium;chloride |
InChI |
InChI=1S/C18H29N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(20-19)16-14-17;/h13-16H,2-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
GOELRBDNVKNLNY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.